2-Chlorobenzo[d]thiazol-7-amine
Description
Properties
IUPAC Name |
2-chloro-1,3-benzothiazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQKSFXZSSOCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chlorobenzo D Thiazol 7 Amine and Its Functional Derivatives
Direct Synthetic Strategies for 2-Chlorobenzo[d]thiazol-7-amine
Direct synthesis of this compound can be approached through methods that construct the benzothiazole (B30560) ring system with the desired substituents in place or by modifying a pre-existing benzothiazole core.
The formation of the benzothiazole nucleus often involves the cyclization of an appropriately substituted aromatic amine that contains a thiol or a group that can be converted to a thiol. A common method involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of an acid and an oxidizing agent like bromine. indexcopernicus.com For the synthesis of 2-amino-7-chlorobenzothiazole, 3-chloro-4-fluoroaniline (B193440) can be reacted with potassium thiocyanate in the presence of bromine. indexcopernicus.com
A multi-step synthesis of 7-chlorobenzo[d]thiazol-2-amine has been reported starting from o-chloroacetanilide. researchgate.net This process involves nitration, reduction, diazotization, and thiocyanation, followed by cyclization. researchgate.net Another approach involves the intramolecular C-S bond formation from N-(2-chlorophenyl) benzothioamides, catalyzed by a copper(II)-BINAM complex, which provides a pathway to various 2-substituted benzothiazoles. indexcopernicus.com
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Chloro-4-fluoroaniline | KSCN, Bromine, Acetic Acid | 2-Amino-6-fluoro-7-chlorobenzothiazole | - | indexcopernicus.com |
| o-Chloroacetanilide | Multi-step | 7-Chlorobenzo[d]thiazol-2-amine | 2.2% (overall) | researchgate.net |
| N-(2-chlorophenyl) benzothioamide | Cu(II)-BINAM, Cs2CO3 | 2-Substituted benzothiazole | - | indexcopernicus.com |
Regioselective halogenation of a pre-formed benzothiazole ring is another key strategy. For instance, 2-aminobenzothiazole (B30445) derivatives can be halogenated at specific positions. The treatment of 7-(trifluoromethyl)benzo[d]thiazol-2-amine (B1368866) with bromine in acetic acid results in the formation of 6-bromo-7-(trifluoromethyl)benzo[d]thiazol-2-amine. Similarly, chlorination of 2-mercaptobenzothiazoles can be achieved using sulfuryl chloride to yield 2-chlorobenzothiazoles. researchgate.net
The development of flavin-mediated halogenation techniques offers a method for the aerobic bromination of oxidation-prone substrates, which could be applicable to functionalized benzothiazoles. nih.gov Hypervalent iodine(III) reagents have also been used for the regioselective halogenation of related heterocyclic systems like 4-quinolones, suggesting potential applicability to the benzothiazole core. acs.org
General Synthetic Routes to Substituted Benzothiazoles with Relevance to this compound Analogues
A wide array of synthetic methods for producing substituted benzothiazoles have been developed, which are relevant for creating analogues of this compound.
The most prevalent method for synthesizing the benzothiazole core is the condensation of 2-aminobenzenethiols with various carbonyl compounds or nitriles. mdpi.comnih.gov This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring.
With Aldehydes: 2-Aminobenzenethiols react with aldehydes to form 2-substituted benzothiazoles. mdpi.com Various catalysts, including H2O2/HCl, laccases, and SnP2O7, have been employed to facilitate this reaction under green conditions, often resulting in high yields and short reaction times. mdpi.com Visible-light-promoted synthesis from 2-aminothiophenols and aldehydes has also been demonstrated. mdpi.comnih.gov
With Nitriles: A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.orgnih.govacs.org This method is tolerant of various functional groups and proceeds under mild conditions. organic-chemistry.orgacs.org
With Carboxylic Acids: Condensation with carboxylic acids, often under microwave irradiation with a catalyst like P4S10, is another effective method. nih.gov
| 2-Aminobenzenethiol Reactant | Condensing Partner | Catalyst/Conditions | Product | Reference |
| 2-Aminobenzenethiol | Aromatic aldehydes | H2O2/HCl, ethanol, room temp | 2-Arylbenzothiazoles | mdpi.com |
| 2-Aminobenzenethiol | Benzaldehydes | Laccases | 2-Phenylbenzothiazoles | mdpi.com |
| 2-Aminobenzenethiol | Aromatic aldehydes | SnP2O7 | 2-Arylbenzothiazoles | mdpi.com |
| 2-Aminobenzenethiols | Nitriles | Cu(OAc)2, Et3N, ethanol, 70°C | 2-Substituted benzothiazoles | organic-chemistry.orgacs.org |
| o-Aminothiophenol | Fatty acids | P4S10, microwave | 2-Substituted benzothiazoles | nih.gov |
A one-pot synthesis of 2-aryl benzothiazoles has been achieved by reacting gem-dibromomethylarenes with o-aminothiophenols, resulting in high yields and short reaction times. researchgate.net Another one-pot method involves the reaction of o-aminothiophenol with various aldehydes in the presence of ferric hydrogensulfate as an oxidant. researchgate.net Magnetic nanocatalysts, such as Fe3O4@Pyl-Cu, have also been utilized in one-pot syntheses, offering the advantage of easy catalyst recovery and reuse. biolmolchem.com
MCRs have been employed to synthesize novel thiazole (B1198619) and benzothiazole derivatives with potential therapeutic applications. acs.org For example, a three-component reaction of arylglyoxals, 2-aminobenzothiazole, and 1,3-dicarbonyl compounds in acetic acid has been developed to produce pyrimido[2,1-b] mdpi.comnih.govbenzothiazoles. arkat-usa.org
There is a growing emphasis on developing environmentally friendly methods for benzothiazole synthesis. mdpi.comresearchgate.netnih.gov These approaches focus on using non-toxic solvents, recyclable catalysts, and energy-efficient conditions.
Water has been utilized as a solvent for the one-step synthesis of benzothiazole-2-thiols from 2-aminothiophenols. rsc.org Ionic liquids have also been explored as green reaction media, acting as catalysts in the solvent-free condensation of o-aminothiophenols with aldehydes. researchgate.net
The use of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of benzothiazoles, often in the absence of a solvent. nih.govresearchgate.net Furthermore, visible-light-promoted reactions provide a transition-metal-free and energy-efficient alternative for constructing the benzothiazole scaffold. mdpi.comnih.gov The use of recyclable catalysts, such as SnP2O7 and magnetic nanocatalysts, aligns with the principles of green chemistry by minimizing waste. mdpi.combiolmolchem.com
| Green Chemistry Approach | Reactants | Catalyst/Conditions | Product | Reference |
| Water as solvent | 2-Aminothiophenols, TMTD | Water | Benzothiazole-2-thiols | rsc.org |
| Ionic liquid catalyst | o-Aminothiophenols, Aldehydes | Brønsted acidic ionic liquid, neat | 2-Substituted benzothiazoles | researchgate.net |
| Microwave irradiation | 2-Aminothiophenol (B119425), Fatty acids | P4S10, solvent-free | 2-Substituted benzothiazoles | nih.gov |
| Visible-light promotion | 2-Aminothiophenols, Aldehydes | 12W blue LED, air | 2-Substituted benzothiazoles | mdpi.comnih.gov |
| Recyclable catalyst | 2-Aminothiophenol, Aromatic aldehydes | SnP2O7 | 2-Arylbenzothiazoles | mdpi.com |
Strategic Derivatization and Functionalization of the this compound Scaffold
The this compound molecule possesses two primary sites for chemical modification: the exocyclic amine group (-NH2) and the benzene (B151609) ring. These sites allow for a variety of functionalization reactions, leading to the creation of novel derivatives with tailored properties.
The exocyclic amine group of this compound is a versatile handle for a range of chemical transformations, including acylation, Schiff base formation, and the synthesis of urea (B33335), thiourea (B124793), hydrazide, and hydrazone derivatives. These modifications are crucial for altering the electronic and steric properties of the parent molecule, which can in turn influence its biological activity and material properties.
Acylation of the exocyclic amine group to form amides is a common and effective derivatization strategy. This can be achieved through various methods, including reaction with acyl chlorides or carboxylic acids under activating conditions. For instance, the reaction of 2-aminobenzothiazoles with carboxylic acids can be catalyzed by boronic acids to yield the corresponding amides. organic-chemistry.org Another approach involves the use of N,N'-carbonyldiimidazole (CDI) to activate carboxylic acids, which then readily react with the amine. researchgate.net
A notable example is the synthesis of N-acyl 2-aminobenzothiazoles through an NHC-catalyzed direct oxidative amidation of aldehydes. rsc.org This method provides a facile route to a variety of amide derivatives. The reaction of 2-amino-halogenated benzothiazoles with different substituted acyl chlorides is another effective method for amide formation. nih.gov The acylation of amines is a fundamental transformation in organic synthesis, often utilized for the protection of amine groups or for the synthesis of biologically active amides. organic-chemistry.orgthieme-connect.de
Table 1: Examples of Acylation Reactions
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| 2-Aminobenzothiazole | Carboxylic Acid | Boronic Acid | N-Arylbenzothiazol-2-amide | organic-chemistry.org |
| 2-Aminobenzothiazole | Carboxylic Acid | N,N'-Carbonyldiimidazole | N-Arylbenzothiazol-2-amide | researchgate.net |
| 2-Aminobenzothiazole | Aldehyde | N-Heterocyclic Carbene | N-Acyl 2-aminobenzothiazole | rsc.org |
| 2-Amino-halogenated benzothiazole | Acyl Chloride | - | N-Acyl 2-aminobenzothiazole | nih.gov |
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. scispace.comgsconlinepress.com This reaction is typically reversible and can be driven to completion by the removal of water. scispace.com The resulting C=N double bond is a key feature of Schiff bases and is often crucial for their biological activities. scispace.comresearchgate.net
The synthesis of Schiff bases from 2-aminobenzothiazoles has been widely reported. researchgate.netresearchgate.net For example, substituted 2-aminobenzothiazoles can be reacted with various aldehydes in methanol (B129727) to produce the corresponding Schiff bases. researchgate.net These compounds have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netresearchgate.net The formation of Schiff bases can be catalyzed by acids or bases, or it can be carried out under thermal conditions. scispace.comgsconlinepress.com
Table 2: Synthesis of Schiff Bases
| Amine | Carbonyl Compound | Conditions | Product | Reference |
| Primary Amine | Aldehyde/Ketone | Acid/Base catalysis, Heat | Schiff Base (Imine) | scispace.comgsconlinepress.com |
| Substituted 2-Aminobenzothiazole | Aldehyde | Methanol, Reflux | Benzothiazole-containing Schiff Base | researchgate.net |
Urea and thiourea derivatives of 2-aminobenzothiazoles can be synthesized by reacting the amine with isocyanates or isothiocyanates, respectively. These derivatives have garnered significant interest due to their diverse biological activities. For instance, certain thiourea derivatives have been investigated for their antimicrobial and antioxidant properties. ekb.eg The synthesis of trisubstituted ureas has been achieved by reacting 4-arylthiazol-2-ethylamines with appropriate reagents. nih.gov
The formation of these derivatives introduces a urea or thiourea moiety, which can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of the molecule to biological targets.
Hydrazide and hydrazone derivatives represent another important class of compounds that can be synthesized from 2-aminobenzothiazoles. Hydrazides can be prepared by reacting a suitable precursor with hydrazine (B178648) hydrate. nih.gov These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones, which contain a C=N-NH linkage. nih.govmdpi.com
The synthesis of hydrazide-hydrazones often involves a two-step process. First, a hydrazide is formed, which is then condensed with a carbonyl compound. mdpi.comsemanticscholar.org These derivatives have been explored for a wide range of biological activities, including as enzyme inhibitors and antimicrobial agents. nih.govnih.gov The formation of the hydrazone linkage is confirmed by spectroscopic methods, such as the appearance of a characteristic signal for the imine proton in the 1H NMR spectrum. nih.gov
Table 3: Synthesis of Hydrazide and Hydrazone Derivatives
| Starting Material | Reagents | Product | Reference |
| 7-Methylbenzo[d]thiazol-2-amine | Hydrazine hydrate, HCl | Hydrazide intermediate | nih.gov |
| Hydrazide intermediate | Various aldehydes | Hydrazone derivatives | nih.gov |
| 4-Hydroxybenzoic acid hydrazide | Various aldehydes | Hydrazide-hydrazone derivatives | nih.gov |
Electrophilic aromatic substitution reactions are a primary method for introducing substituents onto aromatic rings. The existing chloro and amino groups on the benzothiazole ring will direct incoming electrophiles to specific positions. However, detailed studies on the direct electrophilic substitution of this compound are not extensively reported in the provided context.
Alternatively, the synthesis of substituted benzothiazoles can be achieved by starting with appropriately substituted precursors. For example, the reaction of a substituted 1-(4-chlorophenyl)thiourea (B16342) with bromine can lead to the formation of a substituted 2-aminobenzothiazole. nih.gov This approach allows for the introduction of a variety of substituents at different positions on the benzene ring. The structure-activity relationship of these derivatives can then be studied to understand the effect of different substituents on their biological activity. nih.gov
Annulation and Ring-Closure Reactions to Incorporate New Heterocyclic Systems
Annulation and ring-closure reactions are fundamental strategies for constructing new heterocyclic rings onto the this compound framework. These methods allow for the synthesis of complex polycyclic systems, often leading to compounds with enhanced biological activity. The incorporation of moieties such as thiazolidinone, triazole, oxadiazole, and benzimidazole (B57391) has been extensively explored.
Thiazolidinone Derivatives:
The synthesis of thiazolidinone derivatives often begins with the reaction of an amino-benzothiazole with chloroacetyl chloride to form an intermediate, which is then cyclized. For instance, N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives have been used to synthesize novel thiazolidin-4-ones. arabjchem.org Another approach involves the condensation of Schiff bases, derived from 2-amino-6-chlorobenzothiazole, with thioglycolic acid. asianpubs.org This reaction, often carried out in dimethylformamide (DMF) with a catalyst like zinc chloride, yields 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-ones. asianpubs.org The formation of 2-(4-bromophenyl)-3-(5-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one has been achieved by reacting the corresponding Schiff base with mercaptoacetic acid in dry benzene. rdd.edu.iq The 4-thiazolidinone (B1220212) ring is a well-known pharmacophore associated with a broad range of biological activities. sci-hub.seresearchgate.net
Interactive Table: Synthesis of Thiazolidinone Derivatives
| Starting Material | Reagents | Product | Reference |
| 2-substituted benzylidene-N-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarboxamide | Chloroacetyl chloride, triethylamine (B128534), dioxane | 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)urea | arabjchem.org |
| 6-chloro-N-(substituted benzylidene)benzothiazol-2-amine | Thioglycolic acid, ZnCl2, DMF | 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one | asianpubs.org |
| Schiff base of 2-amino-5-chlorobenzothiazole (B1265905) | Mercaptoacetic acid, dry benzene | 2-(4-bromophenyl)-3-(5-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one | rdd.edu.iq |
Triazole, Oxadiazole, and Benzimidazole Derivatives:
The synthesis of triazole, oxadiazole, and benzimidazole derivatives from 2-amino-5-chlorobenzothiazole has been systematically investigated. rdd.edu.iqresearchgate.net A common strategy involves the initial reaction of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate (B1199739) to yield an ester derivative. rdd.edu.iqresearchgate.net This ester can then be converted to a hydrazide, which serves as a versatile intermediate. rdd.edu.iqresearchgate.net
1,2,4-Triazoles: The hydrazide intermediate can be reacted with thiosemicarbazide, followed by ring closure with sodium hydroxide (B78521) to produce 1,2,4-triazole-3-thiol derivatives. rdd.edu.iqresearchgate.net Alternatively, 2-hydrazinylbenzothiazole can react with one-carbon electrophiles like formic acid to form the triazole ring. nih.gov
1,3,4-Oxadiazoles: The reaction of the acetohydrazide derivative with carbon disulfide and potassium hydroxide leads to the formation of 5-(((5-chlorobenzo[d]thiazol-2-yl)amino)methyl)-1,3,4-oxadiazole-2-thiol. rdd.edu.iqresearchgate.net These compounds are of interest due to the diverse biological activities associated with the 1,3,4-oxadiazole (B1194373) nucleus. sci-hub.senih.gov
Benzimidazoles: The synthesis of benzimidazole derivatives can be achieved by reacting 2-amino-5-chlorobenzothiazole with chloroacetic acid to give an intermediate which is then refluxed with ortho-phenylenediamine. rdd.edu.iqresearchgate.net Benzimidazoles are a significant class of heterocyclic compounds in medicinal chemistry. researchgate.net
Interactive Table: Synthesis of Triazole, Oxadiazole, and Benzimidazole Derivatives
| Heterocycle | Key Intermediate | Reagents for Cyclization | Product | Reference |
| 1,2,4-Triazole | 2-(((5-chlorobenzo[d]thiazol-2-yl)amino)acetohydrazide | Thiosemicarbazide, NaOH | 5-(((5-chlorobenzo[d]thiazol-2-yl)amino)methyl)-4H-1,2,4-triazole-3-thiol | rdd.edu.iqresearchgate.net |
| 1,3,4-Oxadiazole | 2-(((5-chlorobenzo[d]thiazol-2-yl)amino)acetohydrazide | Carbon disulfide, KOH | 5-(((5-chlorobenzo[d]thiazol-2-yl)amino)methyl)-1,3,4-oxadiazole-2-thiol | rdd.edu.iqresearchgate.net |
| Benzimidazole | 5-chlorobenzo[d]thiazol-2-yl)glycine | o-phenylenediamine | N-((1H-benzo[d]imidazol-2-yl)methyl)-5-chlorobenzo[d]thiazol-2-amine | rdd.edu.iqresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions for C-N and C-S Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, offering a powerful method for the derivatization of this compound. nih.govmit.edu These reactions are prized for their efficiency, functional group tolerance, and broad applicability in synthesizing complex molecules. rsc.orgmit.edu
C-N Bond Formation:
The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for C-N bond formation. mit.edu This reaction allows for the coupling of aryl halides, such as 2-chlorobenzothiazoles, with a wide range of primary and secondary amines. mit.eduacs.org The choice of ligand is crucial for the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands like BrettPhos and RuPhos demonstrating broad utility. rsc.orgmit.edu These catalysts can promote the cross-coupling of various amines with aryl and heteroaryl halides, often with low catalyst loadings and short reaction times. rsc.org The development of these methods has been instrumental in synthesizing novel pharmaceuticals and other biologically active compounds. beilstein-journals.org
C-S Bond Formation:
Palladium-catalyzed C-S cross-coupling reactions provide a direct route to aryl thioethers. chemrxiv.org Similar to C-N coupling, these reactions involve the coupling of an aryl halide with a thiol. While thiols and thiolates can strongly bind to palladium, potentially inhibiting catalysis, the use of appropriate ligands can overcome this challenge. chemrxiv.org Monophosphine ligands have been shown to be effective in promoting these reactions, even at room temperature with soluble bases. chemrxiv.org The functionalization of 2,1,3-benzothiadiazole (B189464) with thiols at the C-5 position has been achieved using a palladium-prolinate catalyst, highlighting the potential for C-S bond formation on related heterocyclic systems. researchgate.net
Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions
| Bond Formed | Coupling Partners | Catalyst System (Example) | Key Features | Reference |
| C-N | 2-Chlorobenzothiazole (B146242), Primary/Secondary Amine | Pd(OAc)2 / BrettPhos or RuPhos | Wide scope, low catalyst loading, robust | rsc.orgmit.edu |
| C-S | 2-Chlorobenzothiazole, Thiol | Pd(OAc)2 / Monophosphine ligand | Room temperature reaction, use of soluble bases | chemrxiv.org |
Stereoselective and Chemoselective Transformations for Novel Derivatives
Stereoselective and chemoselective transformations are crucial for the synthesis of complex and biologically active derivatives of this compound. These reactions allow for precise control over the three-dimensional arrangement of atoms and the selective reaction of one functional group in the presence of others.
Stereoselective Reactions:
Solvent-dependent stereoselective reactions have been observed in the synthesis of derivatives from 2-aminobenzothiazoles. For example, the reaction of 3-formylchromones with 2-aminobenzothiazoles in 1° and 2°-alcohols can lead to the formation of 2-alkoxy-3-enamines with selectivity for the Z-isomer. rsc.orgrsc.org In contrast, using 2-propanol as the solvent can favor the formation of the corresponding imines. rsc.org This highlights the critical role of the solvent in directing the stereochemical outcome of the reaction.
Chemoselective Reactions:
Chemoselectivity is paramount when dealing with molecules possessing multiple reactive sites. The Ullmann reaction, a copper-catalyzed C-N bond formation, has been shown to proceed with high chemoselectivity. For instance, the intramolecular S-arylation of trisubstituted thioamides can be achieved with full control, leading to the synthesis of novel iminobenzothiolanes. semanticscholar.org Furthermore, deaminative chlorination of aminoheterocycles offers a chemoselective method to replace an amino group with a chlorine atom, a transformation that can be applied in the late stages of a synthesis without affecting other sensitive functional groups. nih.gov
Interactive Table: Stereoselective and Chemoselective Transformations
| Transformation | Reactants | Conditions | Outcome | Reference |
| Stereoselective | 3-Formylchromone, 2-Aminobenzothiazole | 1° or 2°-Alcohol | Z-isomer of 2-alkoxy-3-enamine | rsc.org |
| Chemoselective | Trisubstituted thioamide | Copper catalyst | Intramolecular S-arylation | semanticscholar.org |
| Chemoselective | Aminoheterocycle | Pyry-BF4 | Deaminative chlorination | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chlorobenzo D Thiazol 7 Amine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms within 2-Chlorobenzo[d]thiazol-7-amine can be determined.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Pattern Interpretation
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. In a study of 7-chlorobenzo[d]thiazol-2-amine, the aromatic protons exhibit distinct signals in the ¹H NMR spectrum. researchgate.net Specifically, the spectrum, recorded in CDCl₃, showed a doublet at 7.40 ppm (1H, J = 7.6 Hz), a triplet at 7.24 ppm (1H, J = 7.9 Hz), and another doublet at 7.10 ppm (1H, J = 7.7 Hz). researchgate.net The amino group (NH₂) protons appear as a broad signal at approximately 5.70 ppm. researchgate.net The chemical shifts (δ) are influenced by the electron-withdrawing or -donating effects of neighboring functional groups. The coupling patterns (e.g., doublets, triplets) arise from the interaction of adjacent, non-equivalent protons and provide crucial information about the substitution pattern on the benzene (B151609) ring. For instance, the observed coupling constants (J values) are characteristic of ortho-coupling between adjacent protons on an aromatic ring.
In related benzothiazole (B30560) derivatives, the aromatic protons typically resonate in the range of δ 7.0 to 8.5 ppm. saspublishers.comrsc.org For example, in a series of N-acyl 2-aminobenzothiazoles, aromatic proton signals were observed between 7.20 and 8.10 ppm. rsc.org The exact positions of these signals are diagnostic of the substitution pattern on the benzothiazole core.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-4 | 7.40 | doublet | 7.6 | researchgate.net |
| H-5 | 7.24 | triplet | 7.9 | researchgate.net |
| H-6 | 7.10 | doublet | 7.7 | researchgate.net |
| NH₂ | 5.70 | broad singlet | - | researchgate.net |
| Chemical shift values for this compound are based on data for 7-chlorobenzo[d]thiazol-2-amine. The numbering of the benzothiazole ring may vary based on IUPAC naming conventions for the specific isomer. |
Carbon-13 (¹³C) NMR Chemical Shift Correlations for Carbon Skeleton Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of 7-chlorobenzo[d]thiazol-2-amine, seven distinct signals were observed, corresponding to the seven carbon atoms in the molecule. researchgate.net The chemical shifts for the carbon atoms were reported at δ 117.20, 122.05, 126.10, 126.95, 131.34, 152.50, and 166.13 ppm in CDCl₃. researchgate.net The carbon atom attached to the chlorine (C-7) and the carbon atom in the thiazole (B1198619) ring (C-2) are typically deshielded and appear at lower field (higher ppm values). The chemical shifts of aromatic carbons in benzothiazole derivatives generally appear in the range of 110-155 ppm. scispace.comoregonstate.edu The C-2 carbon, being part of the C=N bond, is characteristically found at a lower field, often above 150 ppm. nih.gov
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| Aromatic/Thiazole Carbons | 117.20, 122.05, 126.10, 126.95, 131.34, 152.50, 166.13 | researchgate.net |
| Specific assignment of each chemical shift to a particular carbon atom in this compound requires further 2D NMR analysis. The data is based on 7-chlorobenzo[d]thiazol-2-amine. |
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Confirmation
For unambiguous assignment of all proton and carbon signals, especially in complex molecules or isomers, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) establishes correlations between coupled protons, helping to trace the connectivity of the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.
The application of these 2D NMR techniques has been instrumental in the structural elucidation of various benzothiazole derivatives, confirming connectivity and substitution patterns that might be ambiguous from 1D spectra alone. scispace.comnih.govbohrium.comnih.gov
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its bonds. For this compound, characteristic IR absorption bands would be expected for the N-H, C=N, C-Cl, and aromatic C-H and C=C bonds.
In related 2-aminobenzothiazole (B30445) derivatives, the N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. saspublishers.comkoreascience.kr The C=N stretching vibration of the thiazole ring is expected in the range of 1605-1650 cm⁻¹. saspublishers.comkoreascience.kr Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region. rsc.org The C-Cl stretching vibration would be expected at lower frequencies, typically in the range of 600-800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |
| N-H (Amine) | Stretching | 3300 - 3500 | saspublishers.comkoreascience.kr |
| C-H (Aromatic) | Stretching | > 3000 | rsc.org |
| C=N (Thiazole) | Stretching | 1605 - 1650 | saspublishers.comkoreascience.kr |
| C=C (Aromatic) | Stretching | 1400 - 1600 | rsc.org |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis (LC-MS, GC-MS, HRMS, EI-MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the calculation of its molecular formula.
For this compound (C₇H₅ClN₂S), the expected exact mass is approximately 183.9862 g/mol . nih.gov Mass spectrometry experiments, such as those coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), would show a molecular ion peak (M⁺) corresponding to this mass. researchgate.netbiorxiv.org The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemicalbook.com
Electron ionization mass spectrometry (EI-MS) can cause the molecular ion to fragment in a predictable manner. wikipedia.org The analysis of these fragmentation patterns provides valuable structural information, as the fragments correspond to stable substructures of the original molecule. libretexts.orgsavemyexams.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the calculated values based on the proposed empirical formula. This comparison serves as a crucial validation of the compound's elemental composition and purity.
For this compound, with a molecular formula of C₇H₅ClN₂S, the theoretical elemental composition would be calculated and compared against the experimental results. koreascience.krrdd.edu.iqajgreenchem.com A close agreement between the found and calculated values provides strong evidence for the assigned molecular formula.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 45.53 |
| Hydrogen (H) | 2.73 |
| Chlorine (Cl) | 19.20 |
| Nitrogen (N) | 15.17 |
| Sulfur (S) | 17.37 |
| Theoretical percentages are calculated based on the molecular formula C₇H₅ClN₂S and atomic weights: C=12.01, H=1.01, Cl=35 .45, N=14.01, S=32.07. |
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, TLC)
Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its analogues, providing robust methods for both the assessment of purity and the separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prevalently used methods, offering complementary advantages in terms of speed, resolution, and scale.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the quantitative analysis and purity verification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds, leveraging the hydrophobicity of the benzothiazole core.
Methodology and Findings:
In typical RP-HPLC applications for benzothiazole derivatives, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is employed. The mobile phase generally consists of a mixture of an organic solvent, most commonly acetonitrile, and an aqueous buffer. The polarity of the mobile phase is systematically varied through gradient elution to ensure the effective separation of the main compound from its starting materials, intermediates, and potential side-products. The inclusion of acidic modifiers like formic acid or phosphoric acid in the mobile phase is a common practice to protonate the amine functionality, leading to sharper, more symmetrical peaks by minimizing tailing.
For the analysis of chloro-aminobenzothiazole isomers and related compounds, gradient elution provides the necessary resolving power. A typical gradient might start with a higher proportion of the aqueous phase to retain polar impurities, followed by a gradual increase in the organic solvent concentration to elute the main compound and then any less polar impurities. Detection is most commonly achieved using a UV detector, set at a wavelength where the benzothiazole chromophore exhibits strong absorbance, often in the range of 254-280 nm. Purity levels are determined by integrating the peak area of the target compound relative to the total peak area of all components in the chromatogram. It is common for purity assessments of newly synthesized benzothiazole derivatives to exceed 95%. biorxiv.org
Illustrative HPLC Method Parameters for this compound:
The following table outlines a representative set of HPLC conditions that could serve as a starting point for method development for the purity assessment of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 265 nm |
| Injection Vol. | 10 µL |
| Expected Rt | ~12-15 min (dependent on exact gradient and column specifications) |
This table presents a hypothetical, yet scientifically plausible, set of starting parameters for HPLC method development. Actual retention times (Rt) would need to be determined experimentally.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and versatile technique used primarily for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for scale-up purification via column chromatography.
Methodology and Findings:
For aromatic amines like this compound, silica (B1680970) gel (SiO₂) is the most common stationary phase used for TLC analysis. sciencemadness.org The separation is based on the differential adsorption of the compounds to the polar silica gel surface. The mobile phase, or eluent, is a mixture of organic solvents, the polarity of which is optimized to achieve good separation.
A common starting point for developing a TLC method for benzothiazole derivatives is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. afjbs.com The ratio of these solvents is adjusted to control the migration of the spots on the TLC plate. For amines, which can interact strongly with the acidic silica gel surface leading to streaking, a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) is often added to the eluent to improve spot shape. Visualization of the separated spots is typically achieved under UV light (at 254 nm), where the aromatic benzothiazole ring absorbs and quenches fluorescence, or by using chemical staining agents.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org It is characteristic for a given compound in a specific solvent system and on a particular stationary phase.
Illustrative TLC Systems for this compound:
The table below provides examples of solvent systems that could be effective for the TLC analysis of this compound on silica gel plates.
| Solvent System (v/v/v) | Expected Rf Range | Notes |
| Hexane : Ethyl Acetate (7:3) | 0.3 - 0.4 | A standard starting system for moderately polar compounds. |
| Chloroform : Methanol (B129727) (9:1) | 0.5 - 0.6 | A more polar system, useful if the compound shows low mobility in other systems. |
| Dichloromethane : Ethyl Acetate (8:2) | 0.4 - 0.5 | Offers different selectivity compared to hexane-based systems. |
This table presents hypothetical, yet scientifically plausible, TLC conditions. Actual Rf values are dependent on the specific batch of TLC plates, chamber saturation, and temperature, and must be determined experimentally.
Role of 2 Chlorobenzo D Thiazol 7 Amine As a Versatile Synthetic Intermediate in Complex Organic Synthesis
Construction of Diverse Fused Heterocyclic Systems and Polycyclic Architectures
The unique arrangement of reactive functional groups in 2-chlorobenzo[d]thiazol-7-amine facilitates its use in the synthesis of various fused heterocyclic and polycyclic systems. The chlorine atom at the C2 position is an excellent leaving group for nucleophilic substitution reactions, while the amino group at C7 can participate in cyclization reactions.
One notable application is in the synthesis of triazepine-fused benzothiazoles. For instance, derivatives of 2-chlorobenzothiazole (B146242) can undergo reactions with diamines, such as o-phenylenediamine, to form N-(benzo[d]thiazol-2-yl)benzene-1,2-diamine intermediates. mdpi.com This reaction, often carried out under Ullmann condensation conditions using a copper catalyst, is followed by intramolecular cyclization to yield complex fused systems like 3-substituted Current time information in Bangalore, IN.rdd.edu.iqkoreascience.krtriazepino[3,4-b]benzothiazolones. mdpi.com This strategy highlights the utility of the 2-chloro substituent in building polycyclic architectures.
The amino group of the benzothiazole (B30560) core is also a key reactive handle. It can be readily acylated with reagents like chloroacetyl chloride to form N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives. sci-hub.se These intermediates are then poised for subsequent reactions, where the newly introduced chloroacetyl group can react with nucleophiles to build further heterocyclic rings. For example, reaction with a tetrahydropyrazine (B3061110) derivative can lead to the formation of complex structures incorporating a triazolopyrazine moiety fused to the benzothiazole system through an acetamide (B32628) linker. sci-hub.se
The general reactivity of the 2-aminobenzothiazole (B30445) scaffold, to which this compound belongs, allows for the synthesis of a wide variety of fused heterocycles. nih.gov The amino and endocyclic nitrogen atoms are perfectly positioned to react with various electrophiles, leading to the formation of diverse fused heterocyclic compounds. koreascience.krnih.gov
Table 1: Examples of Fused Heterocyclic Systems from Benzothiazole Intermediates
| Starting Material Class | Reagent | Resulting Fused System | Reference |
|---|---|---|---|
| 2-Chlorobenzothiazole | o-Phenylenediamine | Substituted-N-(benzo[d]thiazol-2-yl)benzene-1,2-diamine | mdpi.com |
| Substituted-N-(benzo[d]thiazol-2-yl)benzene-1,2-diamine | Cyclizing Agent | Current time information in Bangalore, IN.rdd.edu.iqkoreascience.krTriazepino[3,4-b]benzothiazolone | mdpi.com |
| 2-Aminobenzothiazole derivative | Chloroacetyl chloride | N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivative | sci-hub.se |
| N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivative | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro Current time information in Bangalore, IN.rdd.edu.iqkoreascience.krtriazolo[4,3-a]pyrazine | Triazolopyrazine-linked benzothiazole | sci-hub.se |
Enabling Chemical Transformations for the Synthesis of Complex Natural Product Analogues (Conceptual)
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structure represents a valuable scaffold for the conceptual design and synthesis of complex natural product analogues. The benzothiazole core is present in a number of natural products, although they are relatively rare. sci-hub.se Examples include the firefly bioluminescent compound D-luciferin, antibiotics like rifamycins (B7979662) P and Q, and the diterpene erythrazoles A and B. sci-hub.se
The functional handles on this compound make it an attractive starting point for creating analogues of such natural products. The 2-chloro position allows for the introduction of various side chains through cross-coupling reactions, mimicking the substitution patterns found in natural products. The 7-amino group can be used to attach other molecular fragments or to modify the electronic properties of the benzothiazole ring system, potentially leading to analogues with altered biological activities.
For example, the synthesis of analogues of benzothiazole-containing alkaloids could be envisioned starting from this compound. The chloro group could be displaced by a suitable nucleophile or engaged in a metal-catalyzed cross-coupling reaction to install a carbon-based substituent. The amino group could be acylated, alkylated, or transformed into other functional groups to build up the complexity required for a natural product analogue. This strategic approach allows for the systematic exploration of the structure-activity relationships of these rare natural products.
Development of Novel Synthetic Methodologies Utilizing its Reactive Centers
The reactivity of the 2-chloro and 7-amino groups on the benzothiazole scaffold has spurred the development of novel synthetic methodologies. A significant area of development is in C-N cross-coupling reactions. Transition-metal-free and solvent-free protocols have been developed for the reaction of 2-chlorobenzothiazoles with primary amines. acs.org These methods provide a green and practical approach to synthesize 2-aminobenzothiazole derivatives, which are important structural motifs in many biologically active compounds. acs.org
Furthermore, the selectivity of these reactions can be controlled. For instance, the use of a base like sodium hydride (NaH) can switch the selectivity from mono-heteroarylation to di-heteroarylation, where a primary amine is substituted with two benzothiazole units. acs.org This switchable selectivity offers a powerful tool for creating complex amine architectures.
The development of such synthetic methods is crucial as it provides efficient access to a library of substituted benzothiazole derivatives. These derivatives can then be used as building blocks in drug discovery and materials science. The ability to perform these transformations under environmentally friendly conditions adds to the appeal of these methodologies. acs.org
Table 2: Methodologies Utilizing Reactive Centers of 2-Chlorobenzothiazoles
| Reaction Type | Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| C-N Cross-Coupling | Transition-metal-free, solvent-free | Mono-heteroarylated amines (2-aminobenzothiazoles) | Green and practical synthesis | acs.org |
| C-N Cross-Coupling | NaH promoted | Di-heteroarylated amines | Switchable selectivity | acs.org |
| Acylation | Chloroacetyl chloride, triethylamine (B128534) | N-(benzo[d]thiazol-2-yl)-2-chloroacetamide | Formation of a reactive intermediate for further cyclization | sci-hub.se |
Advanced Medicinal Chemistry Research and Design Principles for 2 Chlorobenzo D Thiazol 7 Amine Derivatives
Design and Synthesis of Derivatives for Potential Pharmacological Exploration
The benzothiazole (B30560) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological potential. ekb.egnih.gov The design and synthesis of derivatives based on the 2-chlorobenzo[d]thiazol-7-amine core are driven by the quest for novel therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ekb.egnih.govnih.govfrontiersin.orgnih.gov Synthetic strategies often involve the modification of the benzothiazole nucleus to enhance desired pharmacological effects. frontiersin.org
A common approach to synthesizing 2-arylbenzothiazole derivatives involves the condensation reaction between 2-aminothiophenols and various benzaldehydes. researchgate.netunimore.it For instance, 2-arylbenzothiazoles unsubstituted on the benzothiazole ring can be synthesized in a single step by reacting 2-aminothiophenol (B119425) with benzaldehydes in ethanol, using sodium hydrosulfite as a catalyst. unimore.it The absence of a catalyst in this reaction may lead to a mixture of benzothiazolines and benzothiazoles. unimore.it
Another established method for preparing the benzothiazole skeleton is the reaction of 2-aminothiophenols with compounds like aldehydes, nitriles, carboxylic acids, esters, or acyl chlorides. ijper.org However, these methods can be limited by the stability and reactivity of the 2-aminothiophenol starting material. ijper.org An alternative route involves the Jacobson's cyclization of thiobenzanilides. ijper.org
The synthesis of more complex derivatives often involves multi-step procedures. For example, a series of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives were synthesized starting from the treatment of 4-chloroaniline (B138754) with potassium thiocyanate (B1210189) in glacial acetic acid, followed by the addition of a bromine solution. researchgate.net Similarly, novel benzothiazole derivatives bearing a 1,3,4-oxadiazole (B1194373) group have been synthesized and evaluated for their biological activities. ekb.eg
The synthesis of 2-substituted benzothiazole derivatives containing a benzylamine (B48309) moiety has been achieved through a multi-step pathway. This process starts with the acetylation of secondary amines with chloroacetyl chloride, followed by a bimolecular nucleophilic substitution (SN2) reaction with 5-substituted benzothiazole-2-thiol derivatives to yield the final products. tandfonline.com
Furthermore, the synthesis of 2-phenol-benzothiazole can be accomplished by combining benzothiazole, 2-hydroxyiodobenzene, and K2CO3 in DMSO and heating the mixture. frontiersin.org This intermediate can then be used to generate a variety of derivatives by reacting it with different brominated compounds. frontiersin.org
The following table provides examples of synthesized benzothiazole derivatives and their corresponding synthetic methods.
| Compound Name | Starting Materials | Reaction Conditions | Reference |
| 2-Arylbenzothiazoles | 2-Aminothiophenol, Benzaldehydes | Ethanol, Sodium Hydrosulfite (catalyst) | unimore.it |
| N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamides | 4-Chloroaniline, Potassium Thiocyanate | Glacial Acetic Acid, Bromine | researchgate.net |
| 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide | 2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide, 5-chlorobenzo[d]thiazole-2-thiol | Acetone, Potassium Carbonate, Reflux | tandfonline.com |
| 2-Phenol-benzothiazole | Benzothiazole, 2-Hydroxyiodobenzene, K2CO3 | DMSO, 120°C | frontiersin.org |
| 6-chloro-N-(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amine | Not specified | Not specified | nih.gov |
| 2,6-dichloro-N-(6-fluorobenzo[d]thiazol-2-yl) benzamide | Not specified | Not specified | nih.gov |
| N-(6-chlorobenzo[d]thiazol-2-yl)-2-(dimethylamino) acetamide (B32628) | N-(6-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide, Dimethylamine | Absolute Alcohol, HCl, Reflux | koreascience.kr |
Structure-Activity Relationship (SAR) Studies for Rational Compound Design and Optimization.rsc.orgnih.govrsc.org
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design and optimization of potent and selective drug candidates. nih.govrjptonline.org By systematically altering the chemical structure of this compound derivatives and assessing the impact on their biological activity, researchers can identify key structural features crucial for molecular recognition and pharmacological effect. wjahr.com
Influence of Substituent Effects on Molecular Recognition and Potential Target Interactions
The nature and position of substituents on the benzothiazole core and any appended rings significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. wjahr.com
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density of the benzothiazole system, influencing its ability to form hydrogen bonds, π-π stacking interactions, and other non-covalent bonds with target proteins. wjahr.comtandfonline.com For instance, in a series of benzothiazole derivatives, the presence of an electron-donating methoxy (B1213986) group (–OCH3) resulted in better inhibitory activity compared to electron-withdrawing groups like –Cl and –NO2. nih.gov Conversely, in another study, the presence of electron-withdrawing groups was found to increase the absorption range of the molecules, likely due to a stabilization of the LUMO and a smaller HOMO-LUMO energy gap. unimore.it The substitution of a nitro group (-NO2) for an amino group (-NH2) has been shown to decrease the biological activity of some benzothiazole derivatives. ijper.org
Lipophilicity and Steric Effects: The lipophilicity of a compound, which influences its ability to cross cell membranes, can be tuned by adding or modifying substituents. For example, increasing the length of a hydrophobic alkyl chain in a series of benzothiazole derivatives led to enhanced antibiofilm activity, up to a certain point. nih.gov Excessively long alkyl chains resulted in reduced activity, possibly due to decreased solubility. nih.gov The position of substituents also plays a critical role. Shifting a substituent from the C4 position to the C2 position on a phenyl ring attached to a 2-aminobenzothiazole (B30445) core led to a significant decrease in cytotoxic activity. nih.gov
The following table summarizes the influence of various substituents on the activity of benzothiazole derivatives:
| Substituent | Position | Effect on Activity | Potential Reason | Reference |
| Methoxy (-OCH3) | Not specified | Increased inhibitory activity | Electron-donating nature | nih.gov |
| Chloro (-Cl), Nitro (-NO2) | Not specified | Decreased inhibitory activity | Electron-withdrawing nature | nih.gov |
| Electron-acceptor group | 6-position of benzothiazole ring | Bathochromic shift in absorption | Stabilization of LUMO | unimore.it |
| Amino (-NH2) | Not specified | Decreased activity compared to Nitro (-NO2) | Change in electronic properties | ijper.org |
| Hydrophobic alkyl chain | Not specified | Enhanced antibiofilm activity (up to a point) | Increased lipophilicity | nih.gov |
| Phenyl ring substituent | Shifted from C4 to C2 | Decreased cytotoxic activity | Steric hindrance | nih.gov |
Conformational and Stereochemical Considerations in Derivative Design
The three-dimensional arrangement of atoms in a molecule (conformation and stereochemistry) is a critical determinant of its biological activity. The benzothiazole ring system, while relatively planar, can adopt different conformations depending on the nature and substitution pattern of its derivatives.
Stereochemistry: The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological activities. For example, in the case of pyridinyl-butadienyl-benzothiazole (PBB3) derivatives developed as tau imaging ligands, it was found that only the (E,E)-isomer was active in binding to the tau protein. rsc.org This highlights the importance of controlling stereochemistry during the design and synthesis of new derivatives to ensure the desired biological effect.
Mechanistic Insights into Potential Molecular Recognition (Non-Clinical, Theoretical and In Vitro Cellular Studies)nih.gov
Understanding the molecular mechanisms by which this compound derivatives exert their potential pharmacological effects is crucial for their development as therapeutic agents. This understanding is often gained through a combination of theoretical modeling and in vitro experimental studies.
Conceptual Approaches to Enzyme Inhibition by Derivatives
Benzothiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease. nih.govnih.govnih.gov The design of these inhibitors often relies on understanding the structure and function of the target enzyme's active site.
Targeting Specific Enzymes: Benzothiazole derivatives have shown inhibitory activity against a range of enzymes, including monoamine oxidase B (MAO-B), receptor tyrosine kinases (e.g., C-Met and EGFR), and dihydropteroate (B1496061) synthase (DHPS). frontiersin.orgmdpi.comresearchgate.net For instance, a series of benzothiazole-hydrazone derivatives were designed as selective MAO-B inhibitors, with some compounds exhibiting potent activity. mdpi.com In the context of cancer, benzothiazole derivatives have been developed to target receptor tyrosine kinases involved in cell proliferation and survival. frontiersin.org
Mechanism of Inhibition: The inhibitory mechanism can vary depending on the derivative and the target enzyme. Molecular docking studies are frequently used to predict the binding mode of these derivatives within the enzyme's active site. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the inhibitor's binding affinity. tandfonline.comnih.govnih.gov For example, docking studies of benzothiazole derivatives with the MDM2 protein showed that substituted phenyl groups engage in various interactions within the binding pocket. tandfonline.com Similarly, docking studies of benzo[d]thiazol-2-amine derivatives with the Human Epidermal growth factor receptor (HER) enzyme indicated that certain derivatives could interact effectively with the enzyme. nih.gov
The following table provides examples of enzymes targeted by benzothiazole derivatives and the corresponding conceptual approaches to inhibition:
| Target Enzyme | Derivative Type | Conceptual Approach | Reference |
| Monoamine Oxidase B (MAO-B) | Benzothiazole-hydrazone | Selective inhibition | mdpi.com |
| Receptor Tyrosine Kinases (C-Met, EGFR) | Benzothiazole derivatives | Inhibition of kinase activity | frontiersin.org |
| Dihydropteroate Synthase (DHPS) | Benzothiazole derivatives | Inhibition of enzyme function | researchgate.net |
| MDM2 | Benzothiazole derivatives | Interference with protein-protein interaction | tandfonline.com |
| Human Epidermal growth factor receptor (HER) | Benzo[d]thiazol-2-amine derivatives | Binding to the active site | nih.gov |
Hypothesized Receptor Binding and Modulation Strategies
Beyond enzyme inhibition, benzothiazole derivatives are being explored as modulators of various receptors.
Receptor Targeting: Benzothiazole-based compounds have been designed to interact with specific receptors, such as the 5-HT3 receptor. acs.org By acting as partial agonists, these derivatives can modulate receptor activity. acs.org
Allosteric Modulation: Another strategy involves the development of allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site. Benzothiadiazine derivatives, for example, have been shown to act as positive allosteric modulators of AMPA and kainate receptors, potentiating the effects of the natural ligand, glutamate. nih.gov
Cellular Uptake and Intracellular Localization Studies (General Methodologies)
Understanding the extent to which a drug candidate enters its target cells and where it accumulates within the subcellular architecture is fundamental to medicinal chemistry. These insights are crucial for elucidating mechanisms of action, interpreting structure-activity relationships, and designing derivatives with improved therapeutic profiles. For compounds like this compound and its analogs, a variety of robust methodologies are employed to investigate cellular uptake and intracellular distribution. These techniques range from qualitative visualization to precise quantification of compound concentration within cells and their compartments.
The primary goals of these studies are to determine the efficiency of cell penetration, identify the mechanism of entry (e.g., passive diffusion, active transport), and map the compound's ultimate subcellular destination, such as the nucleus, mitochondria, lysosomes, or cytosol. nih.gov This information is critical, as the localization of a compound directly influences its interaction with potential molecular targets. blochlab.com The choice of methodology depends on the specific research question, the physicochemical properties of the compound, and the level of detail required.
A variety of in vitro experiments using cancer cell lines are often implemented to assess cellular uptake. researchgate.net General methodologies can be broadly categorized into fluorescence-based techniques, radiolabeling assays, and advanced mass spectrometry imaging.
Fluorescence-Based Methodologies
Fluorescence-based methods are widely used due to their sensitivity and versatility in visualizing and quantifying drug uptake. microscopist.co.uk These approaches often require the compound of interest to be intrinsically fluorescent or to be conjugated with a fluorescent dye (fluorophore). nih.gov
Fluorescence Microscopy: This technique provides a direct visual representation of a compound's distribution within a cell. microscopist.co.uk
Epi-fluorescence Microscopy: A standard and accessible method for observing fluorescence in cells. It has been successfully combined with advanced computational methods like deep learning to quantify the uptake of fluorescent drugs, even in the presence of interfering autofluorescence from biological tissues. nih.govspiedigitallibrary.org
Confocal Laser Scanning Microscopy (CLSM): A more advanced form of fluorescence microscopy that offers significant advantages for localization studies. mdpi.com By using a pinhole to eliminate out-of-focus light, CLSM provides high-resolution optical sections of the cell, enabling three-dimensional reconstruction and precise localization of the fluorescent signal. nih.govspringernature.comnih.gov This technique is particularly powerful for co-localization studies, where the compound's signal is compared with that of fluorescent markers specific to particular organelles (e.g., mitochondria, lysosomes, or the nucleus) to determine its subcellular destination. blochlab.comnih.gov
Flow Cytometry: This is a high-throughput technique that rapidly analyzes individual cells in suspension. nawah-scientific.com When used for uptake studies, cells are incubated with a fluorescent compound, and the instrument measures the fluorescence intensity of thousands of individual cells per second. nawah-scientific.commarinbio.com The resulting data provides a quantitative measure of the total cellular uptake and can reveal variations in uptake across a cell population. nih.gov Flow cytometry is ideal for comparing the uptake efficiency of different drug derivatives or for studying uptake kinetics over time or at different concentrations. nawah-scientific.comnih.gov However, it does not provide spatial information about the compound's location within the cell. nih.gov
Radiolabeling Assays
Radiolabeling provides a highly sensitive and quantitative method for measuring the total accumulation of a compound within a cell population, independent of its optical properties. marinbio.com
In this approach, a derivative is synthesized to include a radioactive isotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or iodine-125 (B85253) (¹²⁵I). marinbio.comgiffordbioscience.com Cells are incubated with the radiolabeled compound for a specific period. After incubation, the cells are washed to remove any compound that has not been internalized, and then lysed. The amount of radioactivity in the cell lysate is measured using a scintillation counter or gamma counter, which directly correlates to the amount of compound taken up by the cells. nih.gov These assays are critical for pharmacokinetic and pharmacodynamic studies, providing precise data on drug internalization and release. giffordbioscience.comrdcthera.com
Advanced Imaging Techniques
Secondary Ion Mass Spectrometry (SIMS): This is a cutting-edge imaging technique that provides highly sensitive elemental and molecular analysis of a sample's surface and subcellular structures. nih.gov For localization studies, SIMS can map the distribution of a small molecule drug, often labeled with a stable isotope, at super-resolution (~30 nm). biorxiv.org A key advantage of SIMS is that it does not require a bulky fluorescent tag, which could potentially alter the compound's distribution. nih.govspringernature.com This allows for a more accurate depiction of the drug's location within distinct subcellular compartments. biorxiv.org
The following table summarizes the general methodologies used to study cellular uptake and localization.
| Methodology | Principle | Information Provided | Key Considerations |
|---|---|---|---|
| Confocal Fluorescence Microscopy | Detection of light emitted from a fluorophore-tagged compound using a laser and pinhole to reject out-of-focus light. nih.govspringernature.com | High-resolution 3D images of the compound's spatial distribution within the cell; co-localization with specific organelles. blochlab.commdpi.com | Requires a fluorescent compound or tag; the tag may alter compound behavior. blochlab.com |
| Flow Cytometry | Measures the fluorescence intensity of individual cells as they pass through a laser beam. nawah-scientific.com | Quantitative data on mean cellular uptake across a large population; distribution of uptake within the population. marinbio.comnih.gov | Provides no information on subcellular localization; requires a fluorescent tag. nih.gov |
| Radiolabeling Assays | Tracking a compound labeled with a radioactive isotope (e.g., ³H, ¹⁴C). marinbio.com | Highly sensitive and precise quantification of the total amount of compound accumulated in a cell population. nih.govrdcthera.com | Requires synthesis of a radiolabeled compound; provides no spatial information. |
| Secondary Ion Mass Spectrometry (SIMS) | Mass spectrometry-based imaging that maps the distribution of elements and molecules at high spatial resolution. nih.gov | Super-resolution localization of a compound, often without requiring a bulky tag. biorxiv.org | Requires specialized instrumentation and isotope-labeled compounds. springernature.com |
Future Perspectives and Emerging Research Directions in 2 Chlorobenzo D Thiazol 7 Amine Research
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of 2-Chlorobenzo[d]thiazol-7-amine and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. Traditional synthetic routes for benzothiazoles often involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste. Emerging research is focused on overcoming these limitations by developing more efficient and environmentally benign methodologies.
Future synthetic strategies are expected to include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of related benzothiazole (B30560) structures, often leading to higher yields in shorter reaction times and with reduced solvent usage.
Catalytic Approaches: The use of novel heterogeneous catalysts could facilitate easier separation and recycling, minimizing waste. Research into catalysts that can promote the cyclization and functionalization of the benzothiazole core under milder conditions is a promising avenue.
One-Pot Reactions: Designing multi-component reactions where starting materials are converted to complex products in a single step avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste.
Use of Greener Solvents: A shift away from volatile organic compounds towards water, ionic liquids, or deep eutectic solvents is a key trend in sustainable chemistry that will likely be applied to the synthesis of this compound.
These innovative approaches aim to make the production of this compound not only more efficient but also economically and environmentally more viable, a crucial factor for its potential future applications.
Integration of Artificial Intelligence and Machine Learning in Rational Derivative Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the rational design of novel derivatives of this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a speed and accuracy unattainable through traditional methods. consensus.appconsensus.app
The integration of AI and ML is expected to impact the research of this compound in several key areas:
Predictive Modeling: AI algorithms can be trained on existing data for benzothiazole compounds to predict the biological activities, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of newly designed derivatives of this compound. consensus.app This allows researchers to prioritize the synthesis of compounds with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound scaffold as a starting point, these models can generate novel derivatives optimized for specific biological targets.
Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify molecules that are likely to bind to a specific protein target. consensus.app This can significantly accelerate the initial stages of drug discovery. For thiazole (B1198619) derivatives, machine learning models have already been employed to successfully predict biological activities like urease inhibition. researchgate.net
Exploration of Novel Chemical Space through Advanced Derivatization Techniques
The chemical structure of this compound offers multiple points for modification, making it an ideal scaffold for exploring novel chemical space through advanced derivatization. The primary sites for functionalization are the amino group at the 7-position and the chloro group at the 2-position, as well as the aromatic benzene (B151609) ring. The versatility of the 2-aminobenzothiazole (B30445) core is well-documented, providing a roadmap for future synthetic exploration. researchgate.netnih.gov
Future research will likely focus on several key derivatization strategies:
Functionalization of the Amino Group: The 7-amino group can be readily acylated, alkylated, or used as a handle to introduce a wide variety of substituents. It can also serve as a key component in the formation of fused heterocyclic ring systems, significantly expanding the structural diversity of the derivatives.
Substitution of the Chloro Group: The chlorine atom at the 2-position is a versatile functional group that can be displaced via nucleophilic aromatic substitution reactions. This allows for the introduction of various moieties, including different amines, piperazines, and other nucleophiles, to probe structure-activity relationships. consensus.appresearchgate.net
Molecular Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. Examples from related structures include hybrids with piperazine, naphthalimide, or chalcones. consensus.appconsensus.app
Ring-Fused Derivatives: The amino group and adjacent positions on the benzene ring can participate in cyclization reactions to create more complex, rigid, and conformationally constrained polycyclic systems, which can lead to improved target selectivity and potency.
These advanced derivatization techniques will be crucial in generating libraries of novel compounds, which can then be screened for a wide range of biological activities, from antimicrobial to anticancer properties. researchgate.netmdpi.com
Potential Derivatization Strategies for this compound
| Reactive Site | Reaction Type | Potential Reagents/Building Blocks | Resulting Structure/Modification |
|---|---|---|---|
| 7-Amino Group | Acylation | Acid chlorides, Anhydrides | Amide derivatives |
| 7-Amino Group | Schiff Base Formation | Aldehydes, Ketones | Imine derivatives |
| 2-Chloro Group | Nucleophilic Substitution | Amines, Piperazines, Thiols | 2-Amino, 2-Piperazinyl, 2-Thioether derivatives |
| Benzene Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Introduction of nitro or halogen groups |
| Entire Scaffold | Molecular Hybridization | Other pharmacophores (e.g., quinolones, triazoles) | Hybrid molecules with dual-action potential |
Application of Advanced Computational Methodologies for Predictive Modeling and Mechanistic Understanding
Advanced computational methodologies are indispensable tools for gaining deeper insights into the properties and potential applications of this compound and its derivatives. These in silico techniques provide a bridge between chemical structure and biological function, enabling predictive modeling and a clearer understanding of underlying mechanisms of action.
Key computational approaches that will shape future research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activity. For this compound, QSAR models can be developed to predict the activity of new derivatives before they are synthesized, guiding the design process toward more potent compounds. nih.govacs.org This approach has been successfully applied to other 2-aminothiazole (B372263) and benzothiazole series to predict activities ranging from anticancer to enzyme inhibition. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov Molecular docking will be essential for identifying potential protein targets for this compound derivatives and for understanding the key molecular interactions—like hydrogen bonds and hydrophobic interactions—that are responsible for their biological effects. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. These simulations can assess the stability of the ligand-protein complex and provide more accurate estimations of binding free energies, offering a more realistic picture of the binding event than static docking. researchgate.netnih.gov
Density Functional Theory (DFT): DFT calculations are used to study the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO-LUMO). researchgate.netmdpi.com This information is valuable for understanding the reactivity of this compound and for explaining the mechanistic basis of its interactions with biological targets. researchgate.netmdpi.com
By combining these computational methods, researchers can build robust predictive models, rationalize experimental observations, and elucidate the mechanisms of action, thereby accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the recommended synthetic routes and reaction conditions for preparing 2-Chlorobenzo[d]thiazol-7-amine?
- Methodological Answer : The synthesis of this compound can be adapted from benzothiazole derivatives. A common approach involves cyclization of substituted thioureas or coupling reactions with halogenated precursors. For example, analogous compounds like 7-fluoro-4-methoxybenzo[d]thiazol-2-amine were synthesized via nucleophilic substitution of chloro intermediates under reflux in 1,4-dioxane with triethylamine as a base . Optimization may require adjusting reaction time (5–8 hours) and temperature (80–100°C) to improve yield. Post-synthesis purification via recrystallization (e.g., using ethanol or dioxane) is critical to achieve ≥98% purity, as noted in protocols for structurally similar amines .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for thiazole protons (δ 7.2–8.0 ppm) and chlorine substituents (δ ~7.6 ppm) confirm structural integrity .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks) with an error margin <5 ppm .
- IR Spectroscopy : Key bands include C–S stretching (1124 cm⁻¹) and N–H bending (1600–1647 cm⁻¹) .
- TLC : Monitor reaction progress using hexane/CH₂Cl₂ (8:2) systems, with Rf values ~0.43 for related derivatives .
Q. What initial biological screening strategies are recommended for assessing the bioactivity of this compound?
- Methodological Answer : Prioritize in vitro assays targeting cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols. For example, analogs like 2-(4-aminophenyl)-6-fluorobenzo[d]thiazol-7-amine showed IC₅₀ values <10 µM in breast cancer models . Include positive controls (e.g., doxorubicin) and validate results with dose-response curves. Parallel testing for cytotoxicity in non-cancerous cells (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) optimize molecular geometry and compute frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For benzothiazoles, exact-exchange functionals (e.g., Becke’s hybrid) improve accuracy for atomization energies (average error ~2.4 kcal/mol) . Pair with solvent models (e.g., PCM) to simulate reactivity in aqueous or DMSO environments .
Q. How do structural modifications (e.g., substituent position) influence the biological activity of benzothiazol-7-amine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Chlorine at position 2 enhances antitumor activity compared to methyl or benzyl groups .
- Fluorine substitution (e.g., 7-fluoro analogs) alters pharmacokinetics by increasing lipophilicity (logP ~2.5) .
- Nitro groups at position 5 (e.g., 7-chloro-5-nitro derivatives) improve binding to kinase targets but reduce solubility .
Use combinatorial libraries to synthesize analogs and compare IC₅₀ values across cell lines .
Q. How can discrepancies between experimental and computational data on this compound’s stability be resolved?
- Methodological Answer : Contradictions in stability data often arise from solvent effects or impurities. For example, computational models may underestimate degradation in polar solvents. Validate via:
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
- Methodological Answer : Small molecular size and low symmetry complicate crystal growth. Strategies include:
- Vapor diffusion : Use ethanol/water mixtures to slow crystallization.
- SHELX refinement : Employ twin-detection algorithms and high-resolution data (≤0.8 Å) to resolve disorder, particularly for chlorine atoms .
- Co-crystallization : Add carboxylic acid co-formers (e.g., 4-fluorobenzoic acid) to improve lattice stability .
Q. What strategies improve the metabolic stability of this compound in preclinical assays?
- Methodological Answer :
- Prodrug design : Mask the amine group with acetyl or PEGylated moieties to reduce hepatic clearance .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) using liver microsomes .
- Stability-activity trade-offs : Fluorine or methoxy groups at position 4 reduce metabolism but may lower potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
